2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline
CAS No.: 1805522-03-5
Cat. No.: VC2759580
Molecular Formula: C8H5BrF5N
Molecular Weight: 290.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805522-03-5 |
|---|---|
| Molecular Formula | C8H5BrF5N |
| Molecular Weight | 290.03 g/mol |
| IUPAC Name | 2-bromo-3-(difluoromethyl)-6-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C8H5BrF5N/c9-5-3(7(10)11)1-2-4(6(5)15)8(12,13)14/h1-2,7H,15H2 |
| Standard InChI Key | QFYXJDYRCBISGO-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C(F)F)Br)N)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C(=C1C(F)F)Br)N)C(F)(F)F |
Introduction
Chemical Identity and Properties
Basic Information
2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1805522-03-5 |
| Molecular Formula | C8H5BrF5N |
| Molecular Weight | 290.03 g/mol |
| IUPAC Name | 2-bromo-3-(difluoromethyl)-6-(trifluoromethyl)aniline |
Structural Features
The compound possesses a benzene ring with an amino group (aniline structure) and three key substituents arranged in specific positions:
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A bromine atom at position 2
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A difluoromethyl group (CHF2) at position 3
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A trifluoromethyl group (CF3) at position 6
This particular arrangement of functional groups creates a unique electronic distribution within the molecule, significantly influencing its chemical behavior and potential applications.
Physical Properties
Based on related compounds with similar structural features, 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline is likely to exist as a white solid at room temperature . While specific physical property data for this exact compound is limited in available literature, its fluorinated nature suggests:
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Limited water solubility but good solubility in organic solvents
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Enhanced lipophilicity due to fluorine substituents
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Relatively high thermal and chemical stability
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Distinctive spectroscopic properties due to the presence of fluorine atoms
Synthesis and Preparation
General Synthetic Approaches
The synthesis of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline typically involves multiple steps starting from readily available precursors. The exact synthetic route may vary depending on desired yield and purity requirements. Common approaches include:
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Selection of appropriate starting materials, often fluorinated benzene derivatives
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Sequential introduction of functional groups through selective reactions
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Precise control of reaction conditions to ensure regioselectivity
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Purification steps to isolate the target compound
Industrial Production Methods
In industrial settings, the synthesis of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline often employs continuous flow reactors to optimize reaction conditions. These methods provide several advantages:
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Enhanced mixing efficiency and reaction control
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Precise temperature regulation to minimize unwanted side reactions
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Potential for operating under inert atmospheres when necessary
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Improved scalability and reproducibility
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Higher product purity through optimized process parameters
Purification Techniques
Purification of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline commonly involves techniques such as:
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Recrystallization from appropriate solvent systems
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Column chromatography for higher purity requirements
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Distillation or rectification for large-scale purification
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Analytical verification using spectroscopic methods to confirm purity
Applications and Research Findings
Pharmaceutical Applications
The unique structure of 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline makes it potentially valuable in medicinal chemistry. Compounds with similar structures are often used as building blocks for pharmaceuticals due to their distinctive properties:
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Enhanced metabolic stability due to carbon-fluorine bonds
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Improved bioavailability compared to non-fluorinated analogs
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Potential for increased binding affinity to specific biological targets
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Ability to modulate the electronic properties of drug candidates
Structure-Property Relationships
The presence of both difluoromethyl and trifluoromethyl groups in 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline imparts unique electronic and steric properties that influence its behavior:
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The difluoromethyl group (CHF2) can function as a hydrogen bond donor, unlike the trifluoromethyl group
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The trifluoromethyl group (CF3) contributes significant electron-withdrawing character
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The bromine atom provides opportunities for further synthetic modifications
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The amine group offers potential for hydrogen bonding and nucleophilic reactivity
Comparative Analysis with Related Compounds
Structurally Similar Compounds
Several compounds share structural similarities with 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline, allowing for comparative analysis:
| Compound Name | CAS Number | Structural Differences | Molecular Weight |
|---|---|---|---|
| 2-Bromo-3-(trifluoromethyl)aniline | 58458-10-9 | Lacks difluoromethyl group | 240.02 g/mol |
| 2-Bromo-3-difluoromethyl-5-(trifluoromethyl)aniline | 1804402-74-1 | Trifluoromethyl at position 5 instead of 6 | 290.03 g/mol |
| 2-Bromo-3-(difluoromethyl)aniline | Not specified in sources | Lacks trifluoromethyl group | Not specified |
Property Comparisons
These structural variations lead to differences in physical and chemical properties:
Spectroscopic Characteristics
Fluorinated compounds such as 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline exhibit distinctive spectroscopic features:
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Characteristic NMR signals due to fluorine-19 coupling
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Distinctive mass spectrometry fragmentation patterns
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Specific infrared absorption bands associated with C-F bonds
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UV-visible absorption profiles influenced by the electronic effects of fluorine substituents
Research Methods and Characterization
Analytical Techniques
Various analytical methods are typically employed to characterize compounds like 2-Bromo-3-difluoromethyl-6-(trifluoromethyl)aniline:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
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Mass Spectrometry for molecular weight confirmation and structural elucidation
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Infrared Spectroscopy for functional group identification
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X-ray Crystallography for definitive structural determination when applicable
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Elemental Analysis for composition verification
Future Research Directions
Challenges and Opportunities
The complexity of fluorinated compounds presents both challenges and opportunities:
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Synthetic challenges in selective fluorination
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Opportunities for developing compounds with tailored properties
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Potential applications in pharmaceuticals, agrochemicals, and materials science
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Growing interest in fluorine chemistry for addressing specific technological needs
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